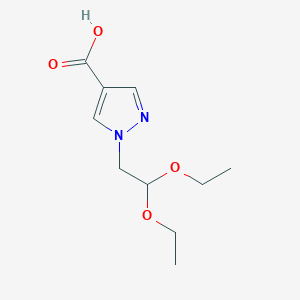

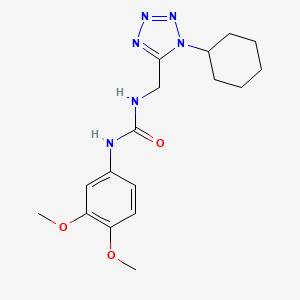

![molecular formula C18H17NO4S2 B2777819 Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-37-8](/img/structure/B2777819.png)

Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a benzothiophene derivative that has been synthesized and studied extensively for its biological and pharmaceutical properties.

Scientific Research Applications

Photochemical Degradation of Crude Oil Components

The study by Andersson and Bobinger (1996) explored the photochemical degradation of benzothiophenes, such as 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene, in aqueous solutions to understand the fate of crude oil components after an oil spill in oceans. The research highlights the oxidation of methyl groups to carboxylic acids, leading to 2-sulfobenzoic acid as a final product, indicating the potential environmental implications of benzothiophene derivatives in oil spill scenarios (Andersson & Bobinger, 1996).

Anti-Helicobacter pylori Agents

Carcanague et al. (2002) developed novel structures derived from benzothiophene with potent activities against the gastric pathogen Helicobacter pylori. These compounds, characterized by their benzothiophene backbone, showed selective inhibition of H. pylori, including strains resistant to common antibiotics, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Extraction of Benzothiophene from Petroleum Fuels

Varma, Ramalingam, and Banerjee (2011) investigated the extraction of benzothiophene from n-hexane using imidazolium-based ionic liquids, aiming at the desulfurization of petroleum fuels. Their work provides insights into the selection and optimization of ionic liquids for the effective removal of sulfur compounds from fuel, contributing to cleaner combustion processes (Varma, Ramalingam, & Banerjee, 2011).

Synthesis of Benzimidazoles

Khazaei et al. (2011) demonstrated the use of sulfonic acid functionalized imidazolium salts/FeCl3 as catalytic systems for the synthesis of benzimidazole derivatives at room temperature. This research signifies the advancement in green chemistry approaches, facilitating the synthesis of benzimidazole compounds under environmentally friendly conditions (Khazaei et al., 2011).

properties

IUPAC Name |

methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S2/c1-3-12-8-10-13(11-9-12)19-25(21,22)17-14-6-4-5-7-15(14)24-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOUIFWSKNYJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

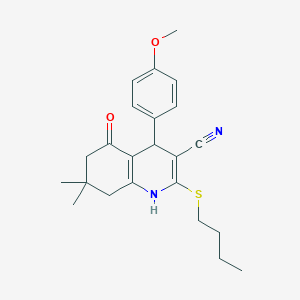

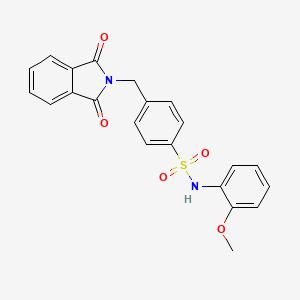

![2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2777740.png)

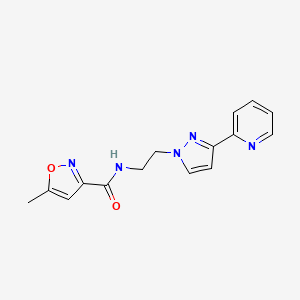

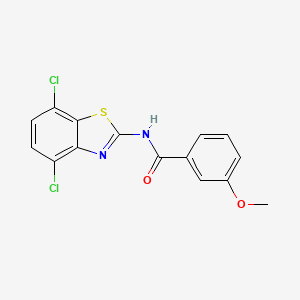

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2777741.png)

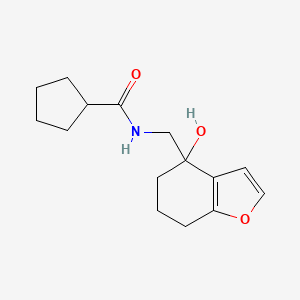

![6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2777746.png)

![6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2777748.png)

![4-chloro-N-cyclooctyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2777751.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)